
3,5-dinitrobenzoic acid;(2S)-2-phenylmethoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid: and (2S)-2-phenylmethoxypropan-1-ol are two distinct compounds that can be studied together for their unique chemical properties and applications. 3,5-Dinitrobenzoic acid is an organic compound with the formula C7H4N2O6, known for its use in various chemical analyses and as a corrosion inhibitor . (2S)-2-phenylmethoxypropan-1-ol, on the other hand, is an alcohol derivative used in organic synthesis and pharmaceutical applications.
Preparation Methods
3,5-Dinitrobenzoic acid: is typically synthesized through the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid . The reaction conditions involve maintaining a controlled temperature to ensure the selective nitration at the 3 and 5 positions on the benzene ring. Industrial production methods often involve the nitration of meta-nitrobenzoic acid, which provides higher yields and purity .
(2S)-2-phenylmethoxypropan-1-ol: can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl group to the alcohol.
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3,5-diaminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: It reacts with alcohols in the presence of sulfuric acid to form esters, which are useful in identifying alcohols.
(2S)-2-phenylmethoxypropan-1-ol: undergoes reactions such as:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Esterification: It reacts with carboxylic acids to form esters, which are useful in organic synthesis.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Chemistry: As a reagent for identifying alcohols and amines through derivatization.
Biology: In the fluorometric analysis of creatinine.
Industry: As a corrosion inhibitor and in the synthesis of x-ray contrast agents.
(2S)-2-phenylmethoxypropan-1-ol: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Mechanism of Action
3,5-Dinitrobenzoic acid: exerts its effects through its ability to form strong hydrogen bonds and participate in nucleophilic aromatic substitution reactions. The nitro groups enhance the acidity of the compound, making it a useful reagent in various chemical analyses .
(2S)-2-phenylmethoxypropan-1-ol: acts as a nucleophile in many organic reactions due to the presence of the hydroxyl group. It can form hydrogen bonds and participate in various substitution and oxidation reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared with:
4-Nitrobenzoic acid: Used similarly in derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Less acidic and used in different analytical applications.
(2S)-2-phenylmethoxypropan-1-ol: can be compared with:
Benzyl alcohol: A simpler alcohol used in similar organic synthesis applications.
(S)-2-phenylpropan-1-ol: Another chiral alcohol used in pharmaceutical synthesis.
These comparisons highlight the unique properties and applications of 3,5-dinitrobenzoic acid and (2S)-2-phenylmethoxypropan-1-ol in various fields of scientific research and industry.
Properties
CAS No. |
88376-73-2 |
|---|---|
Molecular Formula |
C17H18N2O8 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;(2S)-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H14O2.C7H4N2O6/c1-9(7-11)12-8-10-5-3-2-4-6-10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,9,11H,7-8H2,1H3;1-3H,(H,10,11)/t9-;/m0./s1 |
InChI Key |
LQNKNIZHWCTBQX-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CO)OCC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


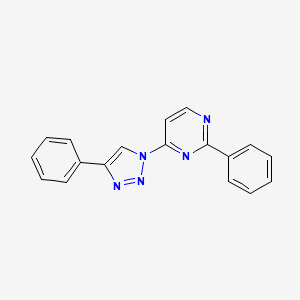

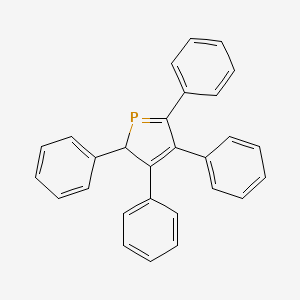
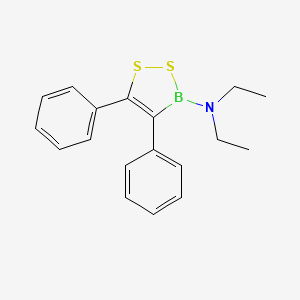
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
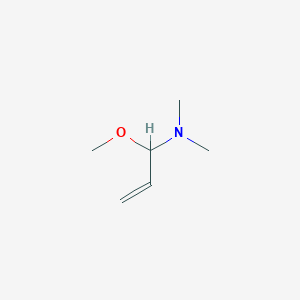
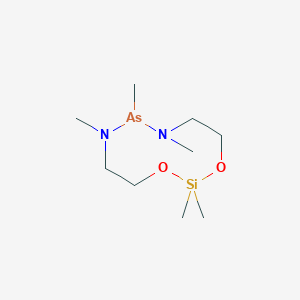

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)

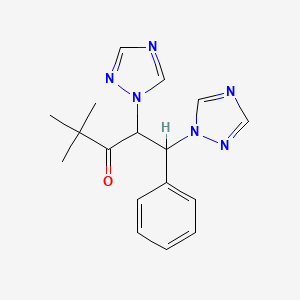
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
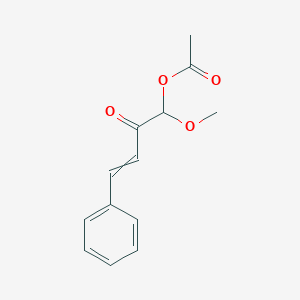
![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)
